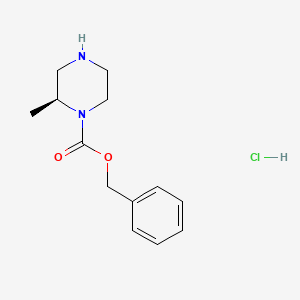

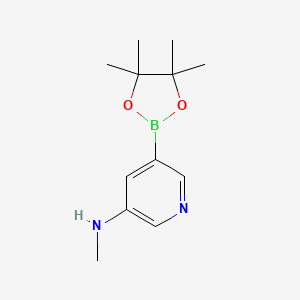

N-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

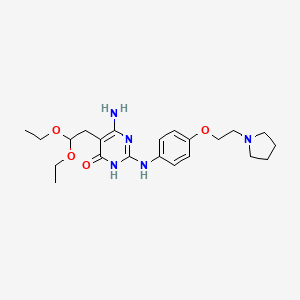

“N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine” is an organic compound with borate and sulfonamide groups . It is also known as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder to crystal . It has a melting point range of 123.0 to 127.0 °C .科学研究应用

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, making it a valuable component in the synthesis of complex molecules . The stability and reactivity of this compound facilitate various transformation processes essential in drug synthesis and biological applications.

Drug Development

In the pharmaceutical industry, this compound is utilized for the asymmetric synthesis of amino acids and in Suzuki coupling reactions, which are pivotal in creating complex drug molecules . Its role as an enzyme inhibitor or ligand drug is significant in developing treatments for cancer and microbial infections.

Diagnostic and Therapeutic Probes

The compound’s ability to act as a fluorescent probe is crucial in identifying biological and chemical substances such as hydrogen peroxide, sugars, and ions. This application is vital in both diagnostics and targeted therapeutic interventions .

Stimulus-Responsive Drug Carriers

Due to its boronic ester bonds, the compound is used in constructing drug carriers that respond to microenvironmental changes like pH, glucose, and ATP levels. These carriers can deliver anti-cancer drugs, insulin, and genes, providing controlled drug release .

Catalysis

In catalysis, the compound’s pinacol boronic esters are employed in protodeboronation reactions, which are part of a broader range of transformations including oxidations, aminations, and C–C bond formations . This is particularly important in the formal anti-Markovnikov hydromethylation of alkenes.

Suzuki–Miyaura Cross-Coupling

The compound is a boron reagent in Suzuki–Miyaura cross-coupling, a widely applied carbon–carbon bond-forming reaction. Its stability and ease of preparation make it a preferred choice for this reaction, which is fundamental in the synthesis of various organic compounds .

Fluorescent Capsules Synthesis

It is used to synthesize anthracene-based bis-pyridine ligands, which are then employed in the preparation of fluorescent M2L4 type capsules. These capsules have applications in sensing and imaging due to their fluorescent properties .

General Organic Compound Synthesis

Lastly, the compound finds general use in the synthesis of a wide range of organic compounds. Its stability and reactivity make it a staple in chemical laboratories for various synthetic applications .

安全和危害

作用机制

Target of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it can form carbon-carbon bonds by coupling with aryl halides in the presence of a palladium catalyst . The boronic ester group plays a crucial role in these reactions, acting as a stable, easily handled source of a boron atom .

Biochemical Pathways

The compound’s involvement in biochemical pathways is largely dependent on the specific reactions it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine are influenced by several environmental factors. These include the reaction conditions (e.g., temperature, solvent), the presence of a suitable catalyst (typically palladium), and the nature of the coupling partner in Suzuki-Miyaura reactions . Proper storage conditions, such as avoiding exposure to light and air, are also crucial for maintaining the compound’s stability .

属性

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-10(14-5)8-15-7-9/h6-8,14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDUDMHDRIJBOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/no-structure.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)